DMF Exclusively Inhibits NF-κB Signaling; MMF and MEF Show No Activity
Dimethyl fumarate (DMF) uniquely inhibits NF-κB-driven cytokine production and nuclear translocation of p65 and p52, whereas equivalent doses of monomethyl fumarate (MMF) and monoethyl fumarate (MEF) salts exhibit no effect on NF-κB signaling. This activity is independent of Nrf2 activation [1].
| Evidence Dimension | NF-κB pathway inhibition |
|---|---|
| Target Compound Data | Inhibition of NF-κB-driven cytokine production and nuclear translocation of p65 and p52 |
| Comparator Or Baseline | MMF and MEF mixture (Ca++, Mg++, Zn++ salts) |
| Quantified Difference | DMF inhibited NF-κB signaling; MMF and MEF exhibited no inhibition at equivalent doses |
| Conditions | In vitro cellular assays; dose-response evaluation with equivalent concentrations |
Why This Matters
This exclusive NF-κB inhibitory activity distinguishes DMF from its metabolites and other fumarates, providing an additional anti-inflammatory mechanism that cannot be replicated by MMF or MEF, which directly impacts therapeutic efficacy expectations.
- [1] Gillard, G. O., Collette, B., Anderson, J., Chao, J., Scannevin, R. H., Huss, D. J., & Fontenot, J. D. (2015). DMF, but not other fumarates, inhibits NF-κB activity in vitro in an Nrf2-independent manner. Journal of Neuroimmunology, 283, 74-85. View Source
